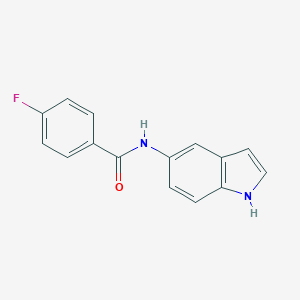

4-fluoro-N-(1H-indol-5-yl)benzamide

Overview

Description

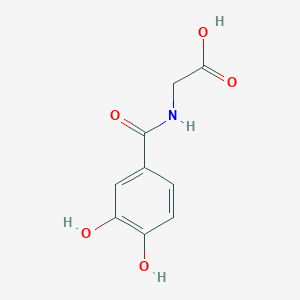

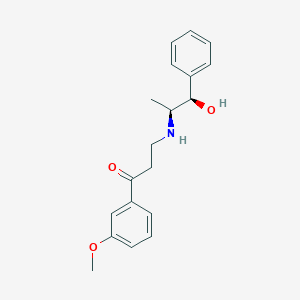

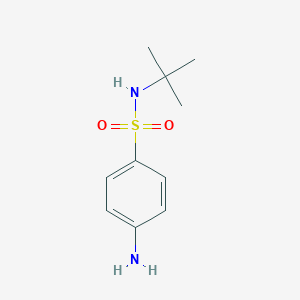

4-fluoro-N-(1H-indol-5-yl)benzamide is a chemical compound with the molecular formula C15H11FN2O . It is an aromatic compound that belongs to the class of phenylmorpholines, which are compounds containing a morpholine ring and a benzene ring linked to each other .

Molecular Structure Analysis

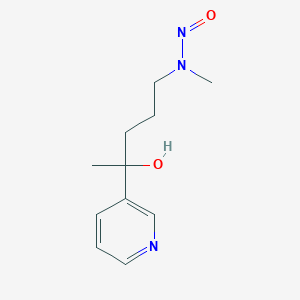

The molecular structure of 4-fluoro-N-(1H-indol-5-yl)benzamide consists of a benzamide group attached to an indole group via a nitrogen atom . The benzamide group contains a fluorine atom at the 4-position . The indole group is a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing two nitrogen atoms .Physical And Chemical Properties Analysis

4-fluoro-N-(1H-indol-5-yl)benzamide has a molecular weight of 254.26 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 44.9 Ų and a complexity of 328 . The exact mass and monoisotopic mass of the compound are both 254.08554114 g/mol .Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to have anti-inflammatory properties. Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .

Anticancer Activity

Indole derivatives have been studied for their potential anticancer properties. The specific mechanisms and targets can vary depending on the specific derivative and cancer type .

Anti-HIV Activity

Some indole derivatives have been reported to have anti-HIV activity. For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported and their molecular docking studies were performed as an anti-HIV-1 .

Antioxidant Activity

Indole derivatives can also act as antioxidants. These compounds can help protect cells from damage caused by harmful free radicals .

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have been investigated for their antitubercular activity. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Antidiabetic and Antimalarial Activities

Indole derivatives have also been studied for their potential antidiabetic and antimalarial activities .

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-N-(1H-indol-5-yl)benzamide is the Mitogen-Activated Protein Kinase 14 (MAPK14) . MAPK14 is a crucial protein involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

It is known that indole derivatives, which include 4-fluoro-n-(1h-indol-5-yl)benzamide, bind with high affinity to multiple receptors . This suggests that 4-Fluoro-N-(1H-indol-5-yl)benzamide may interact with its target, MAPK14, leading to changes in the protein’s activity .

Biochemical Pathways

MAPK14 is known to play a role in various cellular functions, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site of action .

Result of Action

It is known that the compound is an effective activator of oct4, a transcription factor critical for maintaining pluripotency in stem cells . It enhances the formation of induced pluripotent stem cells (iPSCs) and promotes cellular reprogramming .

properties

IUPAC Name |

4-fluoro-N-(1H-indol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-12-3-1-10(2-4-12)15(19)18-13-5-6-14-11(9-13)7-8-17-14/h1-9,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJUZWRDCVBOMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347694 | |

| Record name | 4-Fluoro-N-(1H-indol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726515 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-fluoro-N-(1H-indol-5-yl)benzamide | |

CAS RN |

182564-41-6 | |

| Record name | 4-Fluoro-N-(1H-indol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-N-(1H-indol-5-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)